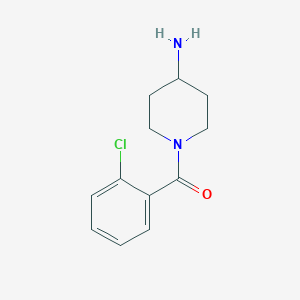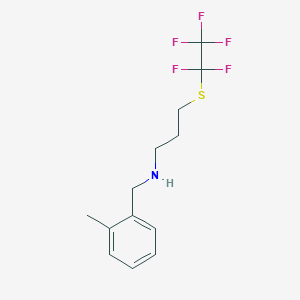
(2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the second position and an amine group attached to a propyl chain, which is further substituted with a pentafluoroethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 2-methylbenzyl chloride and 3-mercaptopropylamine.
Formation of Intermediate: The 2-methylbenzyl chloride undergoes a nucleophilic substitution reaction with 3-mercaptopropylamine to form (2-methylbenzyl)-(3-mercaptopropyl)-amine.
Introduction of Pentafluoroethyl Group: The intermediate is then reacted with pentafluoroethyl iodide in the presence of a base such as potassium carbonate to introduce the pentafluoroethylsulfanyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.
Substitution: The benzyl and pentafluoroethyl groups can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine oxides or reduced amine derivatives.
Substitution: Halogenated derivatives of the benzyl or pentafluoroethyl groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as fluorine content or sulfur functionality.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Medicine
Diagnostics: It can be used in diagnostic imaging or as a marker in various medical tests.
Industry
Agriculture: The compound can be used in the development of agrochemicals such as pesticides or herbicides.
Electronics: Its unique properties can be utilized in the production of electronic materials or components.
Mécanisme D'action
The mechanism of action of (2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine depends on its application:
Catalysis: As a ligand, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic process.
Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: Its incorporation into materials can alter physical properties such as hydrophobicity, thermal stability, or electrical conductivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-benzyl)-(3-ethylsulfanyl-propyl)-amine: Similar structure but lacks the fluorine atoms, resulting in different chemical and physical properties.
(2-Methyl-benzyl)-(3-pentafluoroethyl-propyl)-amine:
Uniqueness
Fluorine Content: The presence of pentafluoroethyl group imparts unique properties such as increased lipophilicity and metabolic stability.
Sulfur Functionality: The sulfur atom provides additional reactivity, making the compound versatile in various chemical reactions.
Propriétés
Formule moléculaire |
C13H16F5NS |
|---|---|
Poids moléculaire |
313.33 g/mol |
Nom IUPAC |
N-[(2-methylphenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C13H16F5NS/c1-10-5-2-3-6-11(10)9-19-7-4-8-20-13(17,18)12(14,15)16/h2-3,5-6,19H,4,7-9H2,1H3 |
Clé InChI |
CQSBEBASYCWINT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CNCCCSC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


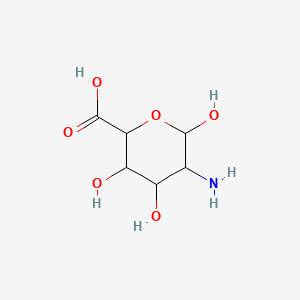
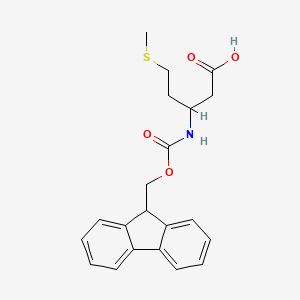
![N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide](/img/structure/B15094385.png)
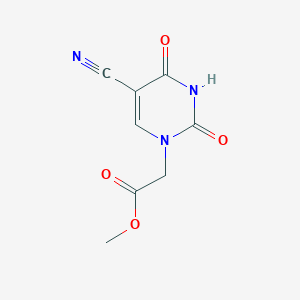
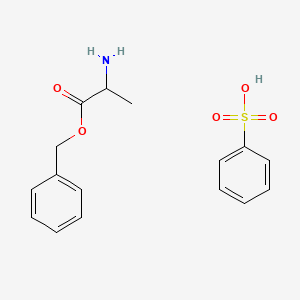


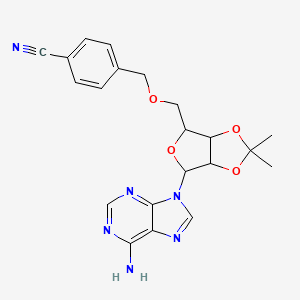

![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15094420.png)
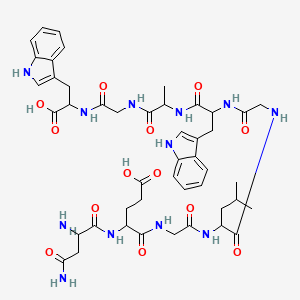
![Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester](/img/structure/B15094430.png)

